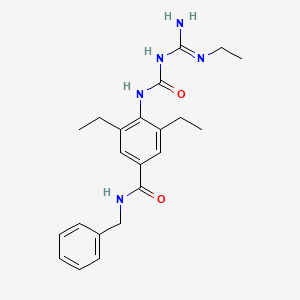

PptT-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29N5O2 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-benzyl-3,5-diethyl-4-[(N'-ethylcarbamimidoyl)carbamoylamino]benzamide |

InChI |

InChI=1S/C22H29N5O2/c1-4-16-12-18(20(28)25-14-15-10-8-7-9-11-15)13-17(5-2)19(16)26-22(29)27-21(23)24-6-3/h7-13H,4-6,14H2,1-3H3,(H,25,28)(H4,23,24,26,27,29) |

InChI Key |

DABSOWXLJGXEPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Selumetinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism of action of Selumetinib, a targeted therapy approved for the treatment of neurofibromatosis type 1 (NF1) in pediatric patients with inoperable plexiform neurofibromas. Selumetinib's efficacy is rooted in its precise inhibition of key components within a critical cellular signaling cascade, the Ras-Raf-MEK-ERK pathway.

Core Mechanism of Action

Selumetinib is a potent and highly selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] MEK1 and MEK2 are dual-specificity kinases that play a central role in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway.[3] This pathway is crucial for regulating fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.

In many cancers and in conditions like NF1, mutations in upstream signaling molecules such as Ras or Raf lead to the constitutive activation of the MAPK pathway, resulting in uncontrolled cell growth and tumor formation. Selumetinib exerts its therapeutic effect by binding to MEK1/2 and preventing the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This blockade of ERK1/2 activation effectively halts the transmission of oncogenic signals to the nucleus, leading to a decrease in cellular proliferation and an increase in apoptosis in tumor cells.

Signaling Pathway Inhibition

The Ras-Raf-MEK-ERK pathway is a multi-step signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of the G-protein Ras, which in turn recruits and activates Raf kinases. Raf then phosphorylates and activates MEK1 and MEK2. Selumetinib intervenes at this critical juncture. By inhibiting MEK1/2, it prevents the final activating phosphorylation of ERK1/2, thereby suppressing the entire downstream signaling output that promotes tumorigenesis.

Quantitative Data on Selumetinib Activity

The inhibitory potency of Selumetinib has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's effectiveness. Selumetinib has demonstrated potent inhibition of MEK1/2 activity and cancer cell growth, particularly in cell lines harboring B-Raf and Ras mutations.

| Parameter | Value | Assay Type / Cell Line | Reference |

| IC50 (MEK1) | 14 nM | In vitro enzymatic assay | |

| IC50 (ERK1/2 Phosphorylation) | <40 nM | Various solid tumor cell lines | |

| IC50 (Cell Growth) | <1 µM | Cell lines with activating B-Raf or K-/N-Ras mutations | |

| IC50 (Cell Growth) | >10 µM - >50 µM | Cell lines with wild-type B-Raf and Ras | |

| IC50 (Uveal Melanoma) | 1.52 - 11.23 nM | OMM1, OMM2.3, OMM2.5 cell lines |

Experimental Protocols

The mechanism and efficacy of Selumetinib have been elucidated through a series of standard preclinical and clinical experimental procedures.

1. In Vitro MEK1 Kinase Assay

-

Objective: To determine the direct inhibitory effect of Selumetinib on MEK1 kinase activity.

-

Methodology: Recombinant active MEK1 and its substrate, inactive ERK2, are incubated in a kinase buffer system. Selumetinib at varying concentrations is added to the reaction. The reaction is initiated by the addition of ATP. The level of ERK2 phosphorylation is quantified, typically using methods like ELISA or radiometric assays, to calculate the IC50 value of the inhibitor.

2. Western Blot Analysis of ERK Phosphorylation

-

Objective: To assess the inhibition of MEK1/2 activity within a cellular context by measuring the phosphorylation status of its direct downstream target, ERK1/2.

-

Methodology: Cancer cell lines of interest (e.g., those with BRAF or KRAS mutations) are cultured and treated with a range of Selumetinib concentrations for a specified duration. Following treatment, cells are lysed, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. A secondary antibody conjugated to a detection enzyme is used for visualization. The reduction in the p-ERK1/2 signal relative to total ERK1/2 indicates the inhibitory activity of Selumetinib.

3. Cell Proliferation (MTT) Assay

-

Objective: To determine the effect of Selumetinib on the viability and proliferation of cancer cells and to calculate IC50 values for cell growth inhibition.

-

Methodology: Cells are seeded in 96-well plates and treated with a serial dilution of Selumetinib for a period of 72 to 96 hours. After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured with a spectrophotometer. The absorbance values are plotted against drug concentration to generate a dose-response curve from which the IC50 is calculated.

4. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Selumetinib in a living organism.

-

Methodology: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control (vehicle) groups. Selumetinib is administered orally, typically on a twice-daily schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for p-ERK) to confirm target engagement. The inhibition of tumor growth in the treatment group compared to the control group demonstrates the in vivo efficacy of the compound.

References

An In-depth Technical Guide on the Synthesis and Chemical Properties of Aspirin (Acetylsalicylic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of acetylsalicylic acid, commonly known as aspirin. The document details experimental protocols for its preparation, presents key chemical and physical data in tabular format for easy reference, and includes visualizations of the synthesis reaction mechanism and a relevant biological pathway.

Synthesis of Acetylsalicylic Acid

The most common laboratory synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid.[1][3][4] The hydroxyl group of salicylic acid attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of acetylsalicylic acid and acetic acid as a byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The acid catalyst protonates a carbonyl oxygen of the acetic anhydride, increasing its electrophilicity. The lone pair of electrons on the phenolic hydroxyl group of salicylic acid then attacks the activated carbonyl carbon. Following a proton transfer and the elimination of a molecule of acetic acid, acetylsalicylic acid is formed.

Caption: Reaction mechanism for the acid-catalyzed synthesis of aspirin.

Experimental Protocol

This protocol is a standard method for the laboratory synthesis of aspirin.

Materials:

-

Salicylic acid (C₇H₆O₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Distilled water

-

Ice bath

-

Erlenmeyer flask (125 mL)

-

Graduated cylinders

-

Beaker

-

Hot plate or Bunsen burner

-

Büchner funnel and filter paper

-

Glass stirring rod

Procedure:

-

Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.

-

In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask.

-

Add 5-8 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture to act as a catalyst.

-

Gently swirl the flask to ensure thorough mixing.

-

Heat the flask in a water bath maintained at approximately 75°C for 15 minutes.

-

Remove the flask from the water bath and allow it to cool for a few minutes at room temperature.

-

Cautiously add 2 mL of distilled water to the flask to decompose the excess acetic anhydride. Note that this reaction is exothermic and may produce hot acetic acid vapors.

-

Add 20 mL of cold distilled water to the flask to facilitate the precipitation of the aspirin crystals.

-

Cool the mixture in an ice bath to maximize crystallization. If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can induce crystallization.

-

Collect the aspirin crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove impurities.

-

Allow the crystals to dry completely on the filter paper.

Chemical and Physical Properties

Aspirin is a white, crystalline, weakly acidic substance. It is stable in dry air but gradually hydrolyzes in the presence of moisture to salicylic acid and acetic acid. This decomposition is the reason that old aspirin bottles often smell of vinegar.

Physical Properties

| Property | Value |

| Molar Mass | 180.16 g/mol |

| Melting Point | 136 °C (277 °F) |

| Boiling Point | 140 °C (284 °F) (decomposes) |

| Acid Dissociation Constant (pKa) | 3.5 at 25 °C |

| Solubility in Water | 3 g/L |

| Appearance | White, crystalline powder |

Chemical Properties and Stability

The primary chemical property of concern for aspirin is its hydrolysis, which breaks the ester bond to yield salicylic acid and acetic acid. The rate of this reaction is influenced by pH and temperature.

| Condition | Effect on Hydrolysis |

| High Temperature | Increases the rate of hydrolysis. |

| Alkaline pH | Rapidly accelerates hydrolysis. |

| Acidic pH | Hydrolysis is faster at acidic pH. |

| Moisture | Gradual hydrolysis occurs in the presence of moisture. |

The hydrolysis of aspirin follows pseudo-first-order kinetics. The half-life of aspirin is significantly affected by the solvent and pH. For instance, in a phosphate buffer at pH 7.4, the half-life can be as long as 537.21 hours, while in a glycerol/water system, it is much shorter at 155.31 hours.

Purity Analysis

A common method to assess the purity of synthesized aspirin is to test for the presence of unreacted salicylic acid. This is achieved by using an iron(III) chloride solution. Salicylic acid, being a phenol, will produce a distinct violet-colored complex with FeCl₃, whereas pure aspirin will not give this color change.

Caption: Workflow for the qualitative analysis of aspirin purity.

Biological Activity and Signaling Pathway

Aspirin's primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By acetylating a serine residue in the active site of these enzymes, aspirin blocks the synthesis of prostaglandins and thromboxanes. This action is responsible for its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.

Caption: Aspirin's inhibition of the COX pathway to reduce inflammation and platelet aggregation.

References

A Technical Guide to In Silico Modeling of Osimertinib's Interaction with EGFR

This guide provides an in-depth overview of the computational methodologies used to model the interaction between the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib, and its target protein. This document is intended for researchers, scientists, and professionals in the field of drug development and computational biology.

Introduction to Osimertinib and EGFR

Osimertinib (AZD9291) is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) that is resistant to earlier EGFR inhibitors. It selectively targets the T790M mutation in EGFR, which is a common mechanism of acquired resistance, as well as the sensitizing EGFR mutations (e.g., L858R and exon 19 deletions). In silico modeling plays a pivotal role in understanding the molecular basis of this interaction, guiding the design of new inhibitors, and predicting potential resistance mechanisms.

Core In Silico Methodologies

A variety of computational techniques are employed to study the Osimertinib-EGFR interaction. These include molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction.

Molecular Docking of Osimertinib with EGFR

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode of Osimertinib within the ATP-binding site of EGFR.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The crystal structure of EGFR in complex with a ligand is obtained from the Protein Data Bank (PDB ID: 4ZAU).

-

The protein structure is prepared by removing water molecules and existing ligands, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools or Maestro (Schrödinger).

-

-

Ligand Preparation:

-

The 3D structure of Osimertinib is obtained from a chemical database (e.g., PubChem) or sketched using a molecule editor.

-

The ligand is prepared by assigning correct bond orders, adding hydrogens, and minimizing its energy using a force field like MMFF94.

-

-

Grid Generation:

-

A grid box is defined around the active site of EGFR, typically centered on the co-crystallized ligand or key catalytic residues. The grid box dimensions should be sufficient to accommodate the ligand.

-

-

Docking Simulation:

-

A docking algorithm, such as AutoDock Vina or Glide, is used to explore possible binding poses of Osimertinib within the defined grid box.

-

The program calculates the binding affinity (e.g., in kcal/mol) for each pose.

-

-

Pose Analysis:

-

The resulting docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between Osimertinib and EGFR residues.

-

Data Presentation: Docking Results

| Parameter | Value | Reference Residues in EGFR Active Site |

| Binding Affinity | -10.5 kcal/mol | Met793, Gly796, Leu844, Cys797 |

| Hydrogen Bond (H-bond) | 1 | Met793 (main chain) |

| Covalent Bond | 1 | Cys797 (side chain) |

| Hydrophobic Contacts | Multiple | Leu718, Val726, Ala743, Leu844 |

Visualization: Molecular Docking Workflow

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to interact with a specific target.

Experimental Protocol: Pharmacophore Model Generation

-

Ligand Set Preparation: A set of known active and inactive molecules targeting EGFR is compiled.

-

Feature Identification: Common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, are identified in the active molecules.

-

Model Generation: A pharmacophore model is generated based on the spatial arrangement of these features in the most active compounds using software like PHASE or LigandScout.

-

Model Validation: The model is validated by its ability to distinguish between active and inactive compounds in a test set.

Data Presentation: Osimertinib Pharmacophore Features

| Feature Type | Count | Key Functional Groups Involved |

| Hydrogen Bond Acceptor (HBA) | 3 | Pyrimidine nitrogen, Acrylamide oxygen |

| Hydrogen Bond Donor (HBD) | 1 | Indole nitrogen |

| Aromatic Ring (AR) | 2 | Indole ring, Aniline ring |

| Hydrophobic Group (HY) | 1 | Dimethylamino group |

Visualization: Pharmacophore Model Logic

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical properties of a series of compounds with their biological activities.

Experimental Protocol: QSAR Model Development

-

Data Collection: A dataset of compounds with known inhibitory activity against EGFR (e.g., IC50 values) is collected.

-

Descriptor Calculation: Molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

-

Model Building: A statistical model (e.g., multiple linear regression, partial least squares) is built to relate the descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Data Presentation: Example QSAR Model Parameters

| Parameter | Value | Description |

| R² (Goodness of fit) | 0.85 | Percentage of variance explained by the model |

| Q² (Predictive ability) | 0.72 | Cross-validated R² |

| Key Descriptors | ALogP, TPSA | Lipophilicity and Topological Polar Surface Area |

Visualization: QSAR Development Workflow

In Silico ADMET Prediction

Predicting the ADMET properties of a compound is crucial in early-stage drug discovery to identify potential liabilities.

Experimental Protocol: ADMET Prediction

-

Input Structure: The 2D or 3D structure of Osimertinib is used as input.

-

Prediction Models: Computational models, often based on machine learning or expert systems, are used to predict various ADMET properties. Software such as SwissADME, ADMETlab, or Discovery Studio can be utilized.

-

Property Analysis: The predicted properties are analyzed to assess the drug-likeness and potential safety issues of the compound.

Data Presentation: Predicted ADMET Properties of Osimertinib

| Property | Predicted Value | Interpretation |

| Aqueous Solubility | Soluble | Good for oral bioavailability |

| Blood-Brain Barrier | Permeable | Can potentially have CNS side effects |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness |

Visualization: ADMET Prediction Signaling Pathway

Conclusion

In silico modeling is an indispensable component of modern drug discovery and development. The methodologies detailed in this guide provide a framework for understanding the complex interactions between targeted therapies, such as Osimertinib, and their protein counterparts. By integrating these computational approaches, researchers can accelerate the design of more effective and safer therapeutic agents.

[Compound Name] solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic Acid (ASA), commonly known as Aspirin, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) with extensive use for its analgesic, antipyretic, and antiplatelet properties. Despite its widespread therapeutic application, ASA is notably susceptible to chemical degradation, primarily through hydrolysis. This inherent instability can compromise its efficacy, alter its safety profile by increasing degradation products, and dictate formulation strategies. A thorough understanding of the solubility and stability characteristics of Acetylsalicylic Acid is therefore critical for researchers, scientists, and drug development professionals to ensure the development of robust, safe, and effective pharmaceutical products.

This technical guide provides a comprehensive overview of the solubility of ASA in various solvents and its stability under different environmental conditions. It includes detailed experimental protocols for assessing these properties and visual diagrams to illustrate key degradation pathways and analytical workflows.

Solubility of Acetylsalicylic Acid

The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate and bioavailability. Aspirin is a weak acid that is sparingly soluble in water but demonstrates higher solubility in organic solvents and buffered aqueous solutions.[1][2]

Quantitative Solubility Data

The solubility of Acetylsalicylic Acid has been determined in a variety of solvent systems and across different temperatures. The data consistently shows that solubility increases with temperature.[3][4]

| Solvent System | Temperature (°C / K) | Solubility |

| Water | 25 °C | ~3.3 mg/mL (0.33 g / 100 cm³)[5] |

| Water | Room Temperature | 2-4 mg/mL |

| Ethanol | 25 °C / 298.15 K | ~80 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 25 °C / 298.15 K | ~41 mg/mL |

| Dimethyl Formamide | 25 °C / 298.15 K | ~30 mg/mL |

| PBS (pH 7.2) | 25 °C / 298.15 K | ~2.7 mg/mL |

| Acetone | 25 °C / 298.15 K | Highest solubility among common organic solvents |

| Propylene Glycol | 25 °C / 298.15 K | Lower solubility compared to other organic solvents |

| n-Propanol + Methyl Cyclohexane | 10 - 50 °C / 283.15 - 323.15 K | Solubility increases with temperature and decreases with methyl cyclohexane fraction |

| Ethanol + Methyl Cyclohexane | 10 - 50 °C / 283.15 - 323.15 K | Solubility increases with temperature and decreases with methyl cyclohexane fraction |

Experimental Protocol: Solubility Determination by Titration

This protocol describes a common method for determining the solubility of Aspirin in an aqueous solution at room temperature.

Materials and Reagents:

-

Aspirin powder

-

Distilled water

-

0.020 mol dm⁻³ Sodium Hydroxide (NaOH) solution, standardized

-

Phenolphthalein indicator

-

100 cm³ and 250 cm³ Conical flasks

-

50 cm³ Burette and stand

-

10 cm³ Pipette

-

Filtration apparatus (funnel, filter paper)

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.5 g of Aspirin powder and transfer it into a 100 cm³ conical flask.

-

Using a pipette or burette, add exactly 50 cm³ of distilled water to the flask.

-

Swirl the flask contents for a minimum of 5 minutes to create a saturated solution. Note that not all the solid will dissolve.

-

Filter the solution into a separate, dry 100 cm³ conical flask to remove the undissolved Aspirin.

-

Using a 10 cm³ pipette, transfer a 10 cm³ aliquot of the clear filtrate into a 250 cm³ conical flask. Repeat this to prepare at least three separate samples for titration.

-

Add 3-4 drops of phenolphthalein indicator to each sample flask.

-

Titrate each sample with the standardized 0.020 mol dm⁻³ NaOH solution until the first permanent pink color is observed.

-

Record the initial and final burette readings for one rough and at least two accurate titrations.

-

Calculate the mean volume of NaOH solution used.

-

Use the titration results to calculate the molar concentration of dissolved Aspirin and subsequently its solubility in g/100 cm³.

Stability of Acetylsalicylic Acid

Aspirin's stability is highly dependent on environmental factors, including pH, moisture, temperature, and light. The primary degradation mechanism is the hydrolysis of the ester bond, which breaks the molecule down into salicylic acid and acetic acid. This reaction follows pseudo-first-order kinetics.

Factors Influencing Stability and Degradation Data

Forced degradation studies are essential for understanding the stability profile of a drug. The table below summarizes the degradation of Aspirin under various stress conditions.

| Stress Condition | Details | Outcome / % Degradation |

| Acid Hydrolysis | 0.1 N HCl at 80°C for 3 hours | Significant degradation observed. In one study, 32.63% degradation was found. |

| Base Hydrolysis | 0.1 N NaOH at 80°C for 3 hours | Rapid and extensive degradation. Aspirin is most susceptible to alkaline hydrolysis. Degradation of 10.17% was observed in one case. |

| Neutral Hydrolysis | Reflux in distilled water at 80°C for 3 hours | Gradual hydrolysis occurs, accelerated by heat. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 3 hours | 15.48% degradation was observed. |

| Thermal Degradation | Dry heat | Minimal degradation (0.37%) observed. |

| Photodegradation | Exposure to direct sunlight / UV light | Causes further degradation, with recovery values dropping as low as 82.5%. |

| Humidity | High humidity storage | Elevated moisture has the most significant impact on stability, reducing recovery to as low as 81.10%. |

Degradation Pathway of Acetylsalicylic Acid

The principal degradation pathway for Aspirin is hydrolysis, which can be catalyzed by acid or base, or can occur neutrally, especially at elevated temperatures. This reaction cleaves the ester linkage, yielding salicylic acid and acetic acid.

Caption: Primary hydrolysis degradation pathway of Acetylsalicylic Acid.

Experimental Protocol: Forced Degradation Study & Stability-Indicating HPLC Method

This protocol outlines the procedures for conducting a forced degradation study and analyzing the resulting samples using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Part A: Forced Degradation (Stress Testing)

Materials and Reagents:

-

Aspirin Active Pharmaceutical Ingredient (API)

-

Methanol or Acetonitrile (HPLC Grade)

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Water bath, Hot air oven, UV chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Aspirin at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Reflux the mixture at 80°C for 3 hours. After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Reflux at 80°C for 3 hours. After cooling, neutralize with 0.1 N HCl and dilute to the final concentration with the mobile phase.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for up to 24 hours, protected from light. Dilute to the final concentration with the mobile phase.

-

Thermal Degradation: Expose the solid Aspirin powder to dry heat in a hot air oven.

-

Photolytic Degradation: Expose the Aspirin solution to UV radiation in a photostability chamber.

Part B: Stability-Indicating RP-HPLC Method

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and PDA or UV detector.

-

Data acquisition and processing software (e.g., Empower).

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of 0.1% glacial acetic acid in water and acetonitrile in a 50:50 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C or 40°C.

-

Injection Volume: 4 µL.

-

Detection Wavelength: 227 nm or 270 nm.

-

Retention Times: Aspirin (~5.37 min), Salicylic Acid will have a different retention time allowing for separation.

Analysis:

-

Inject the prepared stressed samples, along with an unstressed control sample, into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent Aspirin peak.

-

The method is considered "stability-indicating" if the degradation products are well-resolved from the parent drug peak.

-

Calculate the percentage of degradation for each stress condition.

Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is crucial for systematically evaluating a drug's stability.

Caption: General experimental workflow for a forced degradation study.

Conclusion

The physicochemical properties of Acetylsalicylic Acid, particularly its solubility and stability, are well-documented yet remain of paramount importance in pharmaceutical development. Its limited aqueous solubility necessitates formulation strategies to enhance dissolution, while its susceptibility to hydrolysis under conditions of high humidity, elevated temperature, and alkaline pH demands careful control over manufacturing processes and storage conditions. The provided protocols for solubility determination and forced degradation studies, coupled with a stability-indicating HPLC method, offer a robust framework for researchers to accurately characterize and control the quality of Acetylsalicylic Acid in both bulk form and finished dosage products.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Rapamycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR). The following sections detail the mechanism of action, key in vitro assays, and step-by-step protocols to assess the biological activity of Rapamycin.

Introduction

Rapamycin is a macrolide compound that potently and specifically inhibits mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12).[3] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][4] mTORC1 is a multi-protein complex that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. Its inhibition by Rapamycin leads to decreased phosphorylation of downstream effectors such as p70 S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in cell cycle arrest, typically in the G1 phase, and induction of autophagy.

Mechanism of Action: The mTOR Signaling Pathway

The mTOR signaling network is a critical pathway in cellular regulation. It exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin primarily inhibits mTORC1, which is sensitive to the compound, while mTORC2 is largely considered resistant to acute Rapamycin treatment. Dysregulation of the mTOR pathway is a common feature in many human diseases, including cancer, making it a key therapeutic target.

Quantitative Data: In Vitro Efficacy of Rapamycin

The half-maximal inhibitory concentration (IC50) of Rapamycin varies significantly across different cell lines, reflecting their diverse genetic backgrounds and signaling dependencies. Below is a summary of reported IC50 values for Rapamycin in various human cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 | Reference(s) |

| Ca9-22 | Oral Squamous Carcinoma | MTT Assay | ~15 µM | |

| MCF-7 | Breast Cancer | Proliferation Assay | 20 nM | |

| MDA-MB-231 | Breast Cancer (Triple Negative) | Proliferation Assay | 20 µM | |

| MDA-MB-468 | Breast Cancer (Triple Negative) | ATPlite Assay | 0.1061 µM | |

| U87-MG | Glioblastoma | Cell Viability | <100 nM | |

| T98G | Glioblastoma | Cell Viability | <100 nM | |

| J82 | Urothelial Carcinoma | BrdU Assay | ~1 nM | |

| T24 | Urothelial Carcinoma | BrdU Assay | ~1 nM | |

| RT4 | Urothelial Carcinoma | BrdU Assay | ~1 nM | |

| UMUC3 | Urothelial Carcinoma | BrdU Assay | ~10 nM |

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays to characterize the effects of Rapamycin.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Target cells in culture

-

Complete culture medium

-

Rapamycin (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium from a stock solution. A vehicle control (DMSO) should be included. Remove the old medium and add 100 µL of the Rapamycin dilutions to the respective wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is for assessing the effect of Rapamycin on the phosphorylation status of key proteins in the mTOR signaling pathway, such as p70S6K and 4E-BP1.

Materials:

-

Cells treated with Rapamycin

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., Phospho-p70 S6 Kinase (Thr389), Total p70 S6 Kinase, Phospho-4E-BP1 (Thr37/46), Total 4E-BP1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: After Rapamycin treatment, wash cells twice with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein phosphorylation.

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and its inhibition by Rapamycin.

Materials:

-

Cell lysates containing mTORC1 (e.g., from cells stimulated with insulin)

-

Antibodies for immunoprecipitation (e.g., anti-HA or anti-Myc if using tagged proteins)

-

Protein G agarose beads

-

mTOR lysis buffer (e.g., containing 0.3% CHAPS)

-

mTOR kinase assay buffer

-

Rheb-GTP (optional, for activation)

-

FKBP12 protein and Rapamycin

-

Substrate (e.g., purified GST-4E-BP1)

-

ATP (radiolabeled or for detection with phospho-specific antibodies)

-

4x sample buffer

Protocol:

-

Immunoprecipitation of mTORC1: Lyse cells and incubate the lysate with an antibody against an mTORC1 component (e.g., mTOR or Raptor) for 1.5 hours at 4°C. Add Protein G agarose beads and incubate for another hour to pull down the complex.

-

Prepare Rapamycin Complex: Incubate Rapamycin with FKBP12 protein at room temperature for 5 minutes to form the inhibitory complex.

-

Kinase Reaction Setup: Resuspend the immunoprecipitated mTORC1 beads in kinase assay buffer. Add the FKBP12-Rapamycin complex and incubate for 20 minutes on ice.

-

Initiate Kinase Reaction: Start the reaction by adding the substrate (e.g., GST-4E-BP1) and ATP. Incubate at 30°C for 30-60 minutes.

-

Stop Reaction: Stop the reaction by adding 4x sample buffer.

-

Detection: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody or by autoradiography if using radiolabeled ATP.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to accurately measure the in vitro effects of Rapamycin. By employing a combination of cell-based functional assays and direct biochemical assays, a thorough understanding of Rapamycin's inhibitory effects on the mTOR signaling pathway can be achieved. The provided diagrams and data tables serve as a valuable resource for experimental design, execution, and data interpretation.

References

Application Notes & Protocols: Rapamycin Dosage for In Vivo Animal Models

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1] The mTOR signaling pathway governs essential cellular processes including growth, proliferation, metabolism, and survival.[1][2] Due to its central role, rapamycin has become an invaluable tool in diverse research fields such as cancer, aging, and immunology.[1][3] The success of preclinical in vivo studies using rapamycin hinges on appropriate dosage, formulation, and route of administration. These application notes provide a comprehensive guide with detailed protocols and summarized data for the use of rapamycin in animal models.

Data Presentation: Rapamycin Dosage in Animal Models

The following tables compile rapamycin dosages and administration details from various in vivo studies, organized by research area and animal model for easy comparison.

Table 1: Rapamycin Dosage for Cancer Studies in Mice

| Mouse Strain | Tumor Model | Administration Route | Dosage | Vehicle/Formulation | Reference |

|---|---|---|---|---|---|

| p53-/- | Spontaneous tumors | Oral Gavage | 0.5 mg/kg/day (5 days on, 9 days off) | Rapatar (nanoformulated micelles) | |

| HER-2/neu transgenic | Mammary tumors | Intraperitoneal (i.p.) | 0.75 mg/kg | Not specified | |

| HER-2/neu transgenic | Mammary tumors (prevention) | Subcutaneous (s.c.) | 1.5 mg/kg (3 times/week for 2 weeks, then 2-week break) | Ethanol, diluted in sterile water | |

| Transgenic (HrasG12V) | Liver Cancer | Oral Gavage | 1.5 mg/kg/day | Not specified | |

| A/J | Tobacco-induced lung tumors | Intraperitoneal (i.p.) | 1.5 mg/kg/day (5 of 7 days) | Not specified |

| C57BL/6 | EL4 T cell lymphoma | Intraperitoneal (i.p.) | 1-8 mg/kg | Not specified | |

Table 2: Rapamycin Dosage for Longevity and Aging Studies in Mice

| Mouse Strain | Study Focus | Administration Route | Dosage | Vehicle/Formulation | Reference |

|---|---|---|---|---|---|

| Genetically heterogeneous | Lifespan extension | Dietary (in food) | 42 ppm (~7 mg/kg/day) | Encapsulated in food | |

| C57BL/6J Female | Lifespan extension | Intraperitoneal (i.p.) | 2 mg/kg (once every 5 days) | 0.9% NaCl, 5% PEG400, 5% Tween 20, 3% ethanol | |

| Genetically heterogeneous | Lifespan extension | Dietary (in food) | 14.7 mg/kg of food | Encapsulated in food |

| C57BL/6J Male (obese) | Survival on high-fat diet | Intraperitoneal (i.p.) | 1.5 mg/kg (once weekly) | Ethanol, PBS, 5% Tween-80, 5% PEG 400 | |

Table 3: Rapamycin Dosage for Other Applications in Rodent Models

| Animal Model | Application | Administration Route | Dosage | Vehicle/Formulation | Reference |

|---|---|---|---|---|---|

| BALB/c Mouse | Immunosuppression | Intraperitoneal (i.p.) | 2 mg/kg (every 48 hours) | DMSO then PBS | |

| C57BL/6J Mouse | Muscle atrophy prevention | Intraperitoneal (i.p.) | 1 mg/kg/day | 2% carboxymethylcellulose | |

| Sprague-Dawley Rat | Toxicity study | Intraperitoneal (i.p.) | 1.5 mg/kg/day | Not specified |

| Wistar-Furth Rat | Tissue distribution | Oral Gavage | 0.4-1.6 mg/kg/day | Not specified | |

Experimental Protocols

Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection

This protocol details a common method for preparing a rapamycin solution for IP injection in mice, a route known for high bioavailability.

Materials:

-

Rapamycin powder

-

100% Ethanol

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile water or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Stock Solution Preparation (e.g., 50 mg/mL):

-

Dissolve rapamycin powder in 100% ethanol to create a concentrated stock solution (e.g., 50 mg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile tubes and store at -80°C for long-term use.

-

-

Vehicle Preparation:

-

Prepare a vehicle solution consisting of 5% PEG400 and 5% Tween 80 in sterile water. Some protocols may use PBS.

-

-

Working Solution Preparation (e.g., 1 mg/mL):

-

On the day of injection, thaw an aliquot of the rapamycin stock solution.

-

Dilute the stock solution into the prepared vehicle to achieve the final desired concentration. For example, to make 10 mL of a 1 mg/mL working solution from a 50 mg/mL stock, mix 200 µL of the rapamycin stock with 5 mL of 10% PEG400 and 5 mL of 10% Tween 80. A common final vehicle composition is 5% PEG400, 5% Tween 80, and 4% ethanol in PBS.

-

Vortex the solution until it is clear and homogenous.

-

Sterile-filter the final working solution using a 0.22 µm syringe filter before injection.

-

-

Administration:

-

Weigh the animal to accurately calculate the required dose volume (typical injection volume is 5-10 µL/g body weight).

-

Gently restrain the mouse, exposing the abdomen.

-

Administer the solution via intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs. The final injection volume for mice is typically 100-200 µL.

-

Protocol 2: Preparation and Administration of Rapamycin for Oral Gavage

This protocol describes the preparation of a rapamycin suspension for oral administration, which allows for precise dosing.

Materials:

-

Rapamycin powder

-

Vehicle (e.g., 0.5% methylcellulose or 2% carboxymethylcellulose)

-

Sterile water

-

Mortar and pestle or homogenizer

-

Oral gavage needles

Procedure:

-

Vehicle Preparation:

-

Prepare the desired vehicle solution. For instance, to make a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.

-

-

Suspension Preparation:

-

Weigh the required amount of rapamycin powder.

-

Triturate the rapamycin powder with a small amount of the vehicle using a mortar and pestle to form a smooth paste.

-

Gradually add the remaining vehicle while mixing continuously to create a uniform suspension.

-

-

Administration:

-

Weigh the animal to calculate the required dose volume.

-

Administer the suspension to the animal using an appropriately sized oral gavage needle. The maximum recommended gavage volume for a mouse is 10 mL/kg.

-

Gently guide the needle along the side of the mouth towards the esophagus and deliver the dose.

-

Return the animal to its cage and monitor for any signs of distress.

-

Visualizations

Signaling Pathway

The primary mechanism of rapamycin is the inhibition of the mTORC1 complex. Rapamycin first binds to the intracellular receptor FKBP12, and this complex then binds directly to the FRB domain of mTOR, inhibiting its kinase activity within the mTORC1 complex. This leads to reduced phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately suppressing protein synthesis and cell growth.

References

Application Notes: Lentiviral Delivery of Dominant-Negative STAT3 (Y705F) for Cancer Research

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: CRISPR-Cas9 Mediated Knockout of BRAF to Validate Vemurafenib Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vemurafenib is a potent kinase inhibitor specifically targeting the BRAF V600E mutation, a key oncogenic driver in approximately 50% of melanoma cases.[1][2] This mutation leads to the constitutive activation of the BRAF protein, which results in uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Vemurafenib acts as a competitive inhibitor at the ATP-binding domain of the mutant BRAF V600E kinase, effectively blocking downstream signaling.[4]

Validating the on-target effect of a drug is a critical step in drug development. The CRISPR-Cas9 genome editing technology offers a precise and efficient method to knock out a specific gene, thereby mimicking the effect of a highly specific targeted inhibitor. By knocking out the BRAF gene in a BRAF V600E-positive melanoma cell line, such as A375, we can phenocopy the intended pharmacological effect of Vemurafenib. This approach allows researchers to confirm that the observed cellular effects of the drug are indeed due to the inhibition of its intended target. This application note provides a detailed protocol for the CRISPR-Cas9-mediated knockout of BRAF in A375 cells to validate the mechanism of action of Vemurafenib.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In BRAF V600E mutant melanoma, the pathway is constitutively active, leading to oncogenesis. Vemurafenib specifically inhibits the mutated BRAF kinase, blocking the phosphorylation of MEK and subsequent phosphorylation of ERK, thereby inhibiting the pro-proliferative signaling.

Experimental Workflow

The overall workflow involves designing a specific single-guide RNA (sgRNA) for the BRAF gene, delivering the CRISPR-Cas9 machinery into A375 cells using lentivirus, confirming the knockout, and then performing phenotypic assays to compare the effect of the knockout with Vemurafenib treatment.

Detailed Protocols

Protocol 1: A375 Cell Culture

The A375 cell line was derived from a 54-year-old female patient with malignant melanoma and is widely used in melanoma research. These cells are adherent and have an epithelial-like morphology.

-

Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Culture A375 cells at 37°C in a humidified incubator with 5% CO2.

-

Subculturing:

-

When cells reach 70-80% confluency, aspirate the medium.

-

Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and plate at a recommended split ratio of 1:3 to 1:8.

-

Protocol 2: Lentiviral-CRISPR Knockout of BRAF

This protocol uses an all-in-one LentiCRISPRv2 plasmid, which co-expresses Cas9 nuclease and the sgRNA.

-

sgRNA Design: Design sgRNAs targeting an early exon of the BRAF gene using an online tool (e.g., CRISPOR). Select sgRNAs with high on-target and low off-target scores.

-

Cloning: Synthesize and anneal complementary oligonucleotides for the chosen sgRNA and clone them into the BsmBI-digested LentiCRISPRv2 vector.

-

Lentivirus Production:

-

In a 10 cm dish, co-transfect HEK293T cells with the LentiCRISPRv2-BRAF-sgRNA plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G).

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter and concentrate if necessary.

-

-

Transduction of A375 Cells:

-

Seed A375 cells in a 6-well plate to be 50-60% confluent on the day of transduction.

-

Remove the culture medium and add the lentiviral supernatant to the cells, supplemented with polybrene (final concentration of 8 µg/mL) to enhance transduction efficiency.

-

Incubate for 18-24 hours.

-

-

Selection and Expansion:

-

After transduction, replace the viral medium with fresh complete growth medium.

-

48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration (typically 1-2 µg/mL for A375) should be determined beforehand with a kill curve.

-

Culture the cells in the selection medium for 7-10 days, replacing the medium every 2-3 days, until a stable pool of knockout cells is established.

-

Expand the resistant cell pool for subsequent validation and assays.

-

Protocol 3: Western Blot for Protein Expression Analysis

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against BRAF, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. A loading control like β-actin or GAPDH should also be used.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

-

Results and Data Presentation

Upon successful knockout of BRAF, A375 cells are expected to exhibit significantly reduced sensitivity to Vemurafenib, as the drug's target is no longer present. This is quantified by a large increase in the IC50 value. Furthermore, the knockout should lead to a baseline reduction in the phosphorylation of ERK, similar to the effect of Vemurafenib treatment on wild-type A375 cells.

Table 1: Quantitative Analysis of BRAF Knockout and Vemurafenib Treatment

| Parameter | A375 Wild-Type (WT) | A375 WT + Vemurafenib (1 µM) | A375 BRAF-KO |

| BRAF Protein Expression | 100% | 100% | <10% |

| p-ERK / Total ERK Ratio | 1.00 | < 0.15 | < 0.20 |

| Cell Viability (72h) | 100% | ~20% | ~95% |

| Vemurafenib IC50 | ~75 nM | N/A | > 20,000 nM |

Note: Data presented are representative values compiled from expected experimental outcomes.

The results demonstrate that CRISPR-Cas9-mediated knockout of BRAF effectively ablates protein expression and reduces downstream MAPK signaling, evidenced by the decreased p-ERK/Total ERK ratio. Crucially, the BRAF-KO cells show profound resistance to Vemurafenib, with an IC50 value several orders of magnitude higher than that of the wild-type cells. This phenocopies the expected outcome of complete and specific target inhibition, thereby validating that the primary mechanism of Vemurafenib's cytotoxicity in A375 cells is through its interaction with the BRAF V600E protein.

References

Application Notes: Immunohistochemical (IHC) Detection of Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that is a member of the ErbB family of receptors.[1] Upon activation by ligands such as epidermal growth factor (EGF) and transforming growth factor-α (TGF-α), EGFR initiates a cascade of downstream signaling pathways.[2] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[1][3][4] Aberrant EGFR signaling is frequently implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. Immunohistochemistry (IHC) is a vital technique for visualizing the expression and localization of EGFR in tissue samples, aiding in both basic research and the clinical evaluation of anti-EGFR therapies.

Principle of the Method

This protocol outlines the chromogenic detection of total EGFR in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The procedure involves deparaffinization and rehydration of the tissue, followed by heat-induced epitope retrieval (HIER) to unmask the antigenic sites. A primary antibody specific to EGFR is then applied, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate, such as Diaminobenzidine (DAB), results in the formation of a colored precipitate at the site of the antigen, allowing for visualization by light microscopy.

Applications

-

Cancer Research: Studying the expression and localization of EGFR in various tumor types.

-

Drug Development: Evaluating the efficacy of EGFR inhibitors, such as the hypothetical "[Compound Name]: Inhibitor-X," by assessing target engagement and downstream pathway modulation.

-

Biomarker Validation: Assessing EGFR expression as a potential predictive biomarker for patient stratification in clinical trials.

-

Translational Research: Correlating EGFR expression levels with clinical outcomes and treatment responses.

EGFR Signaling Pathway

The diagram below illustrates the simplified EGFR signaling cascade, highlighting the central role of EGFR in activating the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. The fictional compound, Inhibitor-X, is shown to block the kinase activity of EGFR, thereby inhibiting these downstream signals.

Caption: Simplified EGFR signaling cascade and the inhibitory action of Inhibitor-X.

Quantitative Data Summary

The following table summarizes typical parameters and expected results for an IHC experiment targeting EGFR. Optimization may be required based on the specific tissue, fixation method, and antibody used.

| Parameter | Recommendation | Expected Outcome |

| Tissue Type | Formalin-Fixed Paraffin-Embedded (FFPE) | N/A |

| Control Tissues | Placenta, Skin, Tonsil (Positive) | Strong membranous and/or cytoplasmic staining. |

| Matched tissue with no primary antibody (Negative) | No specific staining. | |

| Primary Antibody | Rabbit Monoclonal Anti-EGFR | N/A |

| Working Dilution | 1:100 - 1:200 | Optimal signal-to-noise ratio. |

| Incubation Time | 60 minutes at Room Temperature or Overnight at 4°C | Clear and specific signal. |

| Antigen Retrieval | Heat-Induced (HIER) with EDTA Buffer, pH 9.0 | Enhanced antigen detection. |

| Detection System | HRP-Polymer based | High-sensitivity detection. |

| Chromogen | DAB | Brown precipitate at the site of antigen localization. |

| Staining Pattern | Membranous and/or Cytoplasmic | Consistent with known EGFR localization. |

| IHC Scoring | H-Score (Intensity [0-3] x % Positive Cells) | Quantitative score for expression level comparison. |

Experimental Workflow

The diagram below outlines the major steps of the immunohistochemistry protocol for FFPE tissues.

Caption: Step-by-step workflow for immunohistochemical staining of EGFR.

Detailed Protocol: EGFR Detection in FFPE Tissues

Materials and Reagents:

-

FFPE tissue sections (4-5 µm) on positively charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water (dH₂O)

-

Antigen Retrieval Buffer (e.g., EDTA Buffer, pH 9.0)

-

Hydrogen Peroxide (3% H₂O₂)

-

Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)

-

Primary Antibody: Rabbit Monoclonal Anti-EGFR

-

HRP-conjugated anti-rabbit secondary antibody

-

DAB Chromogen Kit

-

Hematoxylin (for counterstaining)

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration: a. Bake slides in an oven at 60-65°C for 30-60 minutes. b. Immerse slides in two changes of xylene for 5 minutes each. c. Rehydrate slides through a graded series of ethanol:

- Two changes of 100% ethanol for 3 minutes each.

- Two changes of 95% ethanol for 3 minutes each.

- One change of 70% ethanol for 3 minutes. d. Rinse slides in dH₂O for 5 minutes.

-

Heat-Induced Epitope Retrieval (HIER): a. Immerse slides in a staining dish filled with Antigen Retrieval Buffer (EDTA, pH 9.0). b. Heat the slides in a steamer or water bath to 95-100°C and maintain for 20-30 minutes. c. Allow slides to cool on the benchtop for at least 20-30 minutes. d. Rinse slides with Wash Buffer.

-

Peroxidase and Protein Blocking: a. Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. b. Rinse slides twice with Wash Buffer for 5 minutes each. c. Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

-

Antibody Incubation: a. Tap off excess blocking buffer (do not rinse). b. Apply the primary anti-EGFR antibody, diluted to its optimal concentration in blocking buffer. c. Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber. d. Rinse slides three times with Wash Buffer for 5 minutes each. e. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature. f. Rinse slides three times with Wash Buffer for 5 minutes each.

-

Detection and Counterstaining: a. Prepare the DAB chromogen solution immediately before use. b. Incubate sections with the DAB solution for 5-10 minutes, or until a brown precipitate is visible. Monitor under a microscope to avoid overstaining. c. Rinse slides thoroughly with dH₂O. d. Counterstain with Hematoxylin for 30 seconds to 2 minutes. e. "Blue" the sections by rinsing in running tap water or an alkaline solution.

-

Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). b. Clear the sections in two changes of xylene. c. Apply a drop of permanent mounting medium and place a coverslip on the tissue section, avoiding air bubbles. d. Allow the slides to dry before microscopic examination.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to Compound X Treatment

Introduction

Compound X is a novel synthetic molecule under investigation for its potential therapeutic applications. Understanding the cellular and molecular mechanisms of action of new compounds is a critical step in drug development. Flow cytometry is a powerful, high-throughput technique that allows for the rapid multi-parametric analysis of single cells within a heterogeneous population. This application note provides detailed protocols for utilizing flow cytometry to assess the effects of Compound X on key cellular processes, including apoptosis, cell cycle progression, and immune cell modulation. The described methods are essential for researchers in oncology, immunology, and drug discovery to characterize the bioactivity of novel therapeutic agents.

Analysis of Apoptosis Induction by Compound X

One of the key mechanisms of many therapeutic compounds is the induction of programmed cell death, or apoptosis. This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells following treatment with Compound X.[1][2][3]

Experimental Protocol: Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to identify early apoptotic cells.[1] Propidium Iodide (PI) is a nucleic acid stain that is excluded by cells with an intact plasma membrane. It therefore stains late apoptotic and necrotic cells, where membrane integrity is compromised.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Deionized Water

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Compound X stock solution (in DMSO)

-

Complete cell culture medium

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium. Allow cells to adhere overnight (for adherent cells).

-

Treat cells with the desired concentrations of Compound X (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO equivalent).

-

Incubate for a predetermined time (e.g., 24, 48 hours) at 37°C and 5% CO2.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from the well, which may contain detached apoptotic cells. For suspension cells, collect the entire cell suspension.

-

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

-

Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls to set appropriate compensation and gates.

Data Presentation: Apoptosis

The data can be quantified and summarized to compare the effects of different concentrations of Compound X.

Table 1: Effect of Compound X on Apoptosis after 48 hours.

| Treatment Group | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

|---|---|---|---|---|---|

| Vehicle Control | 0 µM (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |

| Compound X | 1 µM | 80.1 ± 3.5 | 12.3 ± 1.8 | 6.5 ± 1.1 | 1.1 ± 0.3 |

| Compound X | 5 µM | 45.7 ± 4.2 | 35.8 ± 3.3 | 15.4 ± 2.5 | 3.1 ± 0.8 |

| Compound X | 10 µM | 15.3 ± 2.9 | 50.1 ± 4.5 | 28.9 ± 3.9 | 5.7 ± 1.2 |

Cell Cycle Analysis Following Compound X Treatment

Compound X may exert its effects by arresting the cell cycle at specific phases. Flow cytometry analysis of DNA content using propidium iodide is a standard method to determine the distribution of a cell population in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount. Treatment with RNase is necessary as PI can also bind to double-stranded RNA.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with Compound X as described in section 1.1.

-

Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.

-

Washing: Wash cells once with ice-cold PBS, centrifuging at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 1 hour (or store at -20°C for several weeks).

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5-10 minutes. Discard the ethanol and wash the pellet once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or FL3-A) to visualize the cell cycle phases.

Data Presentation: Cell Cycle

Quantitative analysis reveals the percentage of cells in each phase of the cell cycle.

Table 2: Effect of Compound X on Cell Cycle Distribution after 24 hours.

| Treatment Group | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|---|

| Vehicle Control | 0 µM (DMSO) | 55.4 ± 3.1 | 28.9 ± 2.4 | 15.7 ± 1.9 |

| Compound X | 1 µM | 53.8 ± 2.9 | 27.5 ± 2.2 | 18.7 ± 2.1 |

| Compound X | 5 µM | 30.1 ± 2.5 | 25.2 ± 2.0 | 44.7 ± 3.8 |

| Compound X | 10 µM | 18.9 ± 1.9 | 16.5 ± 1.5 | 64.6 ± 4.5 |

Immunophenotyping of T-Cell Subsets

For compounds designed to modulate the immune system, it is crucial to analyze their effects on different immune cell populations. This protocol provides a basic framework for identifying major T-cell subsets (e.g., Helper T-cells and Cytotoxic T-cells) in a mixed lymphocyte culture or peripheral blood mononuclear cells (PBMCs).

Experimental Protocol: T-Cell Immunophenotyping

Principle: T-cell subsets are identified by the differential expression of surface markers. Fluorescently-conjugated antibodies against specific Cluster of Differentiation (CD) antigens, such as CD3 (pan T-cell marker), CD4 (Helper T-cells), and CD8 (Cytotoxic T-cells), are used to label and quantify these populations.

Materials:

-

Human PBMCs or other lymphocyte populations

-

Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)

-

Fluorochrome-conjugated antibodies (e.g., Anti-Human CD3-APC, CD4-FITC, CD8-PE)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment: Isolate PBMCs and culture them in appropriate medium. Treat the cells with Compound X and controls as described in section 1.1 for a desired period (e.g., 72 hours).

-

Harvesting: Harvest 1 x 10^6 cells per tube and wash once with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of staining buffer.

-

Add the pre-titrated amounts of anti-CD3, anti-CD4, and anti-CD8 antibodies to the cell suspension.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Resuspend the final cell pellet in 500 µL of staining buffer.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Use single-color controls for compensation setup. Analyze by first gating on the lymphocyte population (using FSC vs SSC), then on CD3+ cells, and finally resolve the CD4+ and CD8+ populations within the CD3+ gate.

Data Presentation: Immunophenotyping

The data shows the relative percentages of key T-cell populations.

Table 3: Effect of Compound X on T-Cell Subset Distribution in PBMCs after 72 hours.

| Treatment Group | Concentration | % CD3+ of Lymphocytes | % CD4+ of CD3+ T-Cells | % CD8+ of CD3+ T-Cells |

|---|---|---|---|---|

| Vehicle Control | 0 µM (DMSO) | 70.5 ± 4.1 | 65.2 ± 3.8 | 33.1 ± 2.9 |

| Compound X | 1 µM | 68.9 ± 3.9 | 64.8 ± 3.5 | 34.5 ± 3.1 |

| Compound X | 5 µM | 69.8 ± 4.3 | 50.7 ± 4.1 | 48.2 ± 3.9 |

| Compound X | 10 µM | 71.2 ± 4.5 | 35.4 ± 3.2 | 63.9 ± 4.6 |

Hypothetical Signaling Pathway

Based on the results showing G2/M arrest and apoptosis induction, a plausible mechanism of action for Compound X is the inhibition of a key cell cycle regulator, leading to mitotic catastrophe and subsequent activation of the intrinsic apoptosis pathway.

Conclusion

The protocols detailed in this application note provide a robust framework for characterizing the cellular effects of novel compounds like Compound X. The quantitative data derived from analyzing apoptosis, cell cycle progression, and immunophenotyping are critical for elucidating mechanisms of action and informing the drug development process. These flow cytometry-based assays are reproducible, scalable, and essential tools for modern biological research.

References

B27 Supplement: Application Notes and Protocols for Advanced Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B27 supplement, a serum-free formulation, has become an indispensable component in the culture of various organoid systems. Its chemically defined composition provides a more controlled and reproducible environment compared to traditional serum-containing media, facilitating the growth and differentiation of organoids from a range of tissues, including the brain, intestine, pancreas, and prostate.[1] This document provides detailed application notes, protocols, and insights into the functional roles of the B27 supplement in organoid cultures, designed to empower researchers in their pursuit of robust and reproducible 3D cellular models.

The key advantages of using the B27 supplement in organoid culture include promoting neuronal survival and differentiation, supporting long-term viability, and reducing variability associated with serum.[2] Its formulation contains a complex mixture of vitamins, lipids, antioxidants, and other small molecules that are crucial for cellular health and function in a 3D environment.

Data Presentation: Quantitative Effects of B27 Supplement

The inclusion of B27 supplement in organoid culture media has been demonstrated to have significant quantitative effects on various aspects of organoid development and viability.

Table 1: Effect of B27 Supplement on Tumorsphere Formation Efficiency

| Cell Line | Culture Condition | Tumorsphere Forming Efficiency (%) | Reference |

| MCF7 | +B27 Medium | 5.375 | [3] |

| MCF7 | -B27 Medium | 3.25 | [3] |

Table 2: Effect of B27 Supplement and its Components on Cell Viability and Oxidative Stress

| Cell Line | Treatment | Effect | Key Findings | Reference |

| RKN cells | B27 Supplement | Protection against ferroptosis inducers | B27 protects cells from ferroptosis, a form of iron-dependent cell death. | [4] |

| HT-1080 cells | B27 Supplement | Suppression of lipid peroxidation | B27 contains antioxidants that reduce cellular damage from reactive oxygen species. | |

| Newborn Rat Neural Stem Cells | B27 Supplement + Selenium | Promoted neurosphere viability, development, and differentiation | Selenium, a component of B27, is crucial for neural stem cell survival and differentiation. | |

| Newborn Rat Neural Stem Cells | Without B27 and Selenium | Neurospheres could not survive and differentiate | Highlights the essential role of B27 and its components in neural stem cell maintenance. | |

| GLA-mutant kidney organoids | Glutathione (a component of B27) | Decreased oxidative stress and attenuated structural deformity | Glutathione replacement can rescue cellular defects in a disease model. |

Table 3: Impact of B27 Components on Organoid Development

| Organoid Type | B27 Component | Effect | Observation | Reference |

| Intestinal Organoids | Vitamin A (Retinoic Acid) | Regulates enterocyte differentiation | Crucial for balancing regeneration and homeostasis. | |

| Cerebral Organoids | Vitamin A (Retinoic Acid) | Excluded in early stages to prevent caudalization | Critical for later stages of neuronal differentiation. | |

| Intestinal Organoids | Vitamin D3 (interacts with pathways also influenced by B27 components) | Suppresses intestinal epithelial stemness | Reduced budding of organoids. |

Signaling Pathways Influenced by B27 Supplement Components

The diverse components of the B27 supplement exert their effects by modulating key signaling pathways essential for organoid development, including Wnt, Notch, and Retinoic Acid signaling.

Retinoic Acid Signaling in Intestinal Organoid Differentiation

Retinoic acid (a metabolite of Vitamin A, a component of B27) plays a pivotal role in intestinal organoid differentiation by activating Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). This activation influences the Wnt/β-catenin signaling pathway, which is fundamental for maintaining the intestinal stem cell niche and controlling cell fate decisions.

Figure 1: Retinoic Acid signaling in intestinal organoids.

Antioxidant Effects and Ferroptosis Prevention

Key components of B27, such as Vitamin E, glutathione, and selenium, are potent antioxidants that protect organoids from oxidative stress and a specific form of cell death called ferroptosis. This is crucial for the long-term viability and health of the cultures.

Figure 2: Antioxidant and anti-ferroptotic roles of B27.

Experimental Protocols

The following are detailed protocols for the establishment and maintenance of two common organoid systems utilizing B27 supplement.

Protocol 1: Generation of Human Cerebral Organoids

This protocol is adapted from established methods for generating cerebral organoids from human pluripotent stem cells (hPSCs).

Materials:

-